Levallorphan Exhibits 5.7-Fold Greater Potency Than Nalorphine in Central μ-Opioid Antagonism
In a head-to-head comparison using the rat tail-flick assay, levallorphan and nalorphine were evaluated for their ability to antagonize morphine-induced antinociception [1]. Levallorphan reduced morphine-induced antinociception to 50% of the maximal response at a subcutaneous dose of 0.89 mg/kg, whereas nalorphine required a significantly higher dose of 5.1 mg/kg to achieve the same effect [1].
| Evidence Dimension | Central μ-opioid antagonism potency |
|---|---|
| Target Compound Data | ED50 = 0.89 mg/kg s.c. |
| Comparator Or Baseline | Nalorphine: ED50 = 5.1 mg/kg s.c. |
| Quantified Difference | Levallorphan is 5.7-fold more potent (5.1 / 0.89) than nalorphine |
| Conditions | Rat tail-flick assay; morphine 5 mg/kg i.v. pretreatment; subcutaneous antagonist administration 10 minutes prior to morphine |
Why This Matters
Higher central antagonist potency enables lower dosing requirements for equivalent μ-opioid receptor blockade, directly impacting procurement quantity calculations and experimental design where minimal agonist contamination is desired.
- [1] Notarnicola A, Landi M, Bianchi G, Tavani A. Relative ability of N-methyl nalorphine and N-methyl levallorphan to prevent antinociception and intestinal transit inhibition in morphine treated rats. Life Sci. 1983;33 Suppl 1:481-4. PMID: 6664229. View Source
